molecular formula C12H14FNO2 B2725180 N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide CAS No. 1105227-35-7

N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide

Cat. No. B2725180
CAS RN: 1105227-35-7
M. Wt: 223.247
InChI Key: NTRDJTCBVZYJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of cyclopropane carboxamides and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide involves the inhibition of certain enzymes such as histone deacetylases. This inhibition leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide has been shown to exhibit biochemical and physiological effects such as the inhibition of cancer cell growth and the activation of tumor suppressor genes. It has also been shown to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide in lab experiments is its potential applications in drug discovery and development. However, one of the limitations is the lack of information regarding its toxicity and safety profile.

Future Directions

There are several future directions for the study of N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide. These include further studies on its mechanism of action, its potential applications in drug discovery and development, and its toxicity and safety profile. Additionally, studies on its pharmacokinetics and pharmacodynamics can provide valuable information for its clinical use.

Synthesis Methods

The synthesis of N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide involves the reaction of 4-fluorophenol with 2-bromoethyl cyclopropanecarboxylate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ammonia to obtain the final product.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against certain enzymes such as histone deacetylases, which are involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-3-5-11(6-4-10)16-8-7-14-12(15)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRDJTCBVZYJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.